molecular formula C10H7BrF2N2 B2656209 4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole CAS No. 2248328-18-7

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole

Cat. No.: B2656209
CAS No.: 2248328-18-7
M. Wt: 273.081
InChI Key: QJVMQBQYKXOTFG-UHFFFAOYSA-N
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Description

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a difluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole typically involves the following steps:

    Bromination of Pyrazole: The starting material, pyrazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This reaction introduces a bromine atom at the 4-position of the pyrazole ring.

    Difluoromethylation of Phenyl Ring: The phenyl ring is functionalized with a difluoromethyl group using a difluoromethylating reagent. This step can be achieved through various methods, including the use of difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cross-Coupling Reactions: The bromine atom can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazoles, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and potential as a therapeutic agent.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom at the 4-position.

    1-Bromo-4-(difluoromethyl)benzene: A compound with a difluoromethyl group attached to a bromobenzene ring.

    4-Bromo-1-methyl-1H-pyrazole: A methylated pyrazole derivative with a bromine atom at the 4-position.

Uniqueness

4-Bromo-1-[4-(difluoromethyl)phenyl]pyrazole is unique due to the presence of both a bromine atom and a difluoromethyl group, which impart distinct chemical and physical properties

Properties

IUPAC Name

4-bromo-1-[4-(difluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-5-14-15(6-8)9-3-1-7(2-4-9)10(12)13/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMQBQYKXOTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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